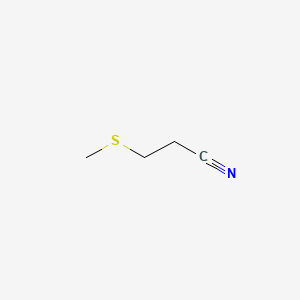

3-(Methylthio)propanenitrile

Vue d'ensemble

Description

3-(Methylthio)propanenitrile is an organic compound with the molecular formula C₄H₇NS It is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH₃) attached to a three-carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:

ClCH2CH2CN+NaSCH3→CH3SCH2CH2CN+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acids

3-(Methylthio)propanenitrile undergoes hydrolysis under acidic or basic conditions to form 3-(methylthio)propionic acid. This reaction follows the general nitrile hydrolysis pathway:

Reaction :

| Conditions | Product | Yield | Key Features |

|---|---|---|---|

| Acidic (e.g., H₂SO₄) | 3-(Methylthio)propionic acid | High | Forms stable carboxylic acid derivatives |

| Basic (e.g., NaOH) | 3-(Methylthio)propionate salt | Moderate | Requires neutralization for acid isolation |

The product, 3-(methylthio)propionic acid, is a thia fatty acid with applications in flavoring agents and biochemical research .

Reduction to Amines

The nitrile group in this compound can be reduced to a primary amine using catalytic hydrogenation or strong reducing agents:

Reaction :

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 3-(Methylthio)propylamine | Anhydrous ether, 0–25°C |

| H₂ (Pt/C catalyst) | 3-(Methylthio)propylamine | High-pressure, 50–100°C |

The resulting amine, 3-(methylthio)propylamine, exhibits biological activity, including modulation of ornithine decarboxylase in leukemia cells .

Metal Complexation

The compound acts as a ligand for heavy metals due to its sulfur and nitrile functional groups:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Hg²⁺ | Linear coordination | Environmental remediation |

| Se²⁻ | Tetrahedral complexes | Medicinal chemistry (detoxification) |

Studies highlight its ability to form stable complexes with mercury and selenium, altering their bioavailability and toxicity profiles.

Comparative Reactivity with Structural Analogs

The methylthio group enhances reactivity compared to simpler nitriles:

| Compound | Reactivity with Hg²⁺ | Hydrolysis Rate |

|---|---|---|

| This compound | High | Moderate |

| Propionitrile | None | Slow |

This unique reactivity stems from sulfur’s electron-donating effects and polarizable lone pairs.

Applications De Recherche Scientifique

Organic Synthesis

3-(Methylthio)propanenitrile has garnered attention in organic chemistry for its role as a versatile building block in synthesizing more complex molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating various derivatives.

Case Study: Ligand Formation

Research indicates that this compound forms stable complexes with metals such as mercury and selenium. These interactions are crucial for understanding its potential in detoxification strategies and environmental remediation efforts.

Environmental Applications

The compound's ability to bind heavy metals positions it as a candidate for environmental applications, particularly in the remediation of contaminated sites.

Data Table: Metal Binding Affinity

| Metal Ion | Complex Formation | Application Area |

|---|---|---|

| Mercury | Yes | Environmental detoxification |

| Selenium | Yes | Bioavailability studies |

These properties suggest that this compound could be employed in technologies aimed at reducing metal toxicity in soils and water systems.

Medicinal Chemistry

Recent studies have explored the potential health benefits of this compound, particularly concerning its effects on glucose metabolism.

Case Study: Diabetes Research

Research has shown that this compound may inhibit glucagon release, which is significant for diabetes management. Further investigations are needed to elucidate its mechanisms and therapeutic potential.

Flavor and Aroma Enhancement

In food science, this compound is noted for its contribution to the flavor profiles of certain consumables. Its complexation with iron ions has been studied for enhancing flavors in food products.

Data Table: Flavor Compounds

| Compound Name | Role | Application Area |

|---|---|---|

| This compound | Flavor enhancer | Food industry |

| Iron ion complexes | Flavor profile modifier | Culinary applications |

This application highlights the compound's versatility beyond traditional chemical uses.

Mécanisme D'action

The mechanism of action of 3-(Methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets through its nitrile and methylthio groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

3-(Methylthio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

3-(Methylthio)propylamine: Contains an amine group instead of a nitrile group.

3-(Methylthio)propyl chloride: Contains a chloride group instead of a nitrile group.

Uniqueness: 3-(Methylthio)propanenitrile is unique due to the presence of both a nitrile and a methylthio group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and diverse applications in various fields.

Activité Biologique

3-(Methylthio)propanenitrile (CAS No. 54974-63-9) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

- Molecular Formula : CHNS

- Molecular Weight : 103.17 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 130°C at 2 mmHg

The biological activity of this compound is attributed to its structural features, particularly the presence of the methylthio group and the nitrile functional group. These groups may interact with various cellular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with cellular pathways that could lead to antimicrobial and anticancer effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

- Study on Fungal Inhibition : In assays using Fusarium oxysporum, a model fungus, this compound demonstrated antifungal activity, inhibiting growth at varying concentrations. The results showed a clear zone of inhibition, indicating its potential as a fungicide .

- Bacterial Activity : Preliminary investigations suggest that this compound may also possess antibacterial properties, although specific bacterial strains have yet to be extensively studied.

Anticancer Properties

Emerging studies have explored the anticancer potential of this compound:

- Cell Differentiation Induction : In experiments involving RCM-1 colon cancer cells, treatment with this compound resulted in increased duct structure formation and enhanced differentiation at doses ranging from 0.25 to 2 mM. This suggests a role in promoting differentiation in cancer cells, which is a desirable outcome in cancer therapy .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Propriétés

IUPAC Name |

3-methylsulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWVHABTMSBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338322 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54974-63-9 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.